molecular formula C16H21NO4Se B14793084 (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid

(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14793084
M. Wt: 370.3 g/mol
InChI Key: QDYWERQJWTULDP-QWHCGFSZSA-N
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Description

(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylselanyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butoxycarbonyl chloride, and phenylselenyl chloride.

    Protection of Pyrrolidine: The pyrrolidine nitrogen is protected using tert-butoxycarbonyl chloride under basic conditions to form the N-tert-butoxycarbonyl pyrrolidine.

    Introduction of Phenylselanyl Group: The protected pyrrolidine is then reacted with phenylselenyl chloride in the presence of a base to introduce the phenylselanyl group at the 4-position.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction of the phenylselanyl group can yield the corresponding selenide.

    Substitution: The phenylselanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, influencing the activity of enzymes or receptors. The pyrrolidine ring provides structural rigidity, allowing the compound to fit into specific binding sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a phenylselanyl group.

    (2R,4S)-1-(tert-Butoxycarbonyl)-4-(methylselanyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methylselanyl group instead of a phenylselanyl group.

Uniqueness

The presence of the phenylselanyl group in (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid provides unique redox properties and potential biological activities that are not observed in its analogs with different substituents. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H21NO4Se

Molecular Weight

370.3 g/mol

IUPAC Name

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylselanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H21NO4Se/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)22-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1

InChI Key

QDYWERQJWTULDP-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)[Se]C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)[Se]C2=CC=CC=C2

Origin of Product

United States

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